3-Amino-1-(1-cyclopropyl-1h-imidazol-5-yl)propan-1-ol
CAS No.:
Cat. No.: VC18282245
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O |
|---|---|
| Molecular Weight | 181.23 g/mol |
| IUPAC Name | 3-amino-1-(3-cyclopropylimidazol-4-yl)propan-1-ol |
| Standard InChI | InChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2 |
| Standard InChI Key | BALTYBYYNXBVSR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1N2C=NC=C2C(CCN)O |
Introduction
Molecular and Structural Characteristics
Basic Molecular Descriptors
The compound's molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.23 g/mol . Its IUPAC name, 3-amino-1-(3-cyclopropylimidazol-4-yl)propan-1-ol, reflects the positions of functional groups and substituents (Figure 1) . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1540690-32-1 |
| InChI | InChI=1S/C9H15N3O/c10-4-3-9(13)8-5-11-6-12(8)7-1-2-7/h5-7,9,13H,1-4,10H2 |
| InChIKey | BALTYBYYNXBVSR-UHFFFAOYSA-N |
| SMILES | C1CC1N2C=NC=C2C(CCN)O |
The SMILES notation delineates a cyclopropyl group (C1CC1) attached to the nitrogen of an imidazole ring (N2C=NC=C2), which is further bonded to a propanol chain (C(CCN)O) .
Synthetic and Production Considerations
Synthetic Routes
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Cyclopropanation: Introducing the cyclopropyl group via [2+1] cycloaddition or Simmons-Smith reactions.
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Imidazole Ring Formation: Utilizing the Debus-Radziszewski reaction to construct the imidazole core from diaminoketones and aldehydes.
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Functionalization: Sequential oxidation/reduction or nucleophilic substitution to install the propanol and amino groups.
Industrial Scalability
Industrial production would likely employ continuous-flow reactors to manage exothermic cyclopropanation steps and chromatographic purification to isolate enantiomers.
Chemical Properties and Reactivity
Physicochemical Properties
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Solubility: Predicted moderate solubility in polar solvents (e.g., water, ethanol) due to -OH and -NH₂ groups.
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pKa Values: The imidazole nitrogen (pKa ~6.5–7.0) and primary amine (pKa ~9.5–10.5) suggest pH-dependent ionization .
Reactivity Profile
The compound’s functional groups enable diverse reactions:
| Reaction Type | Reagents/Conditions | Expected Product |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Ketone (C=O) at propanol C1 |
| Esterification | Acetyl chloride, base | Acetylated hydroxyl group |
| Amide Formation | Carboxylic acid derivatives | Amide bond at C3 amino group |
Comparative Analysis with Analogues
| Compound | Structural Difference | Key Property Variation |
|---|---|---|
| 3-Amino-1-(1H-imidazol-5-yl)propan-1-ol | Lacks cyclopropyl group | Reduced steric hindrance |
| 1-Cyclopropylimidazole | No propanol/amino substituents | Lower solubility in polar solvents |
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